N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .
Preparation Methods
The synthesis of N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide typically involves the reaction of benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The compound may also interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide: Another benzimidazole derivative with different pharmacological properties.
N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide: A compound with a furan ring, showing different chemical reactivity and biological effects.
These compounds share the benzimidazole core but differ in their substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C16H12Cl3N3O |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[1-(benzimidazol-1-yl)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3N3O/c17-16(18,19)15(21-14(23)11-6-2-1-3-7-11)22-10-20-12-8-4-5-9-13(12)22/h1-10,15H,(H,21,23) |
InChI Key |
JGVKACUMTBBOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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